molecular formula C19H18N6O5S3 B14113133 7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Katalognummer: B14113133
Molekulargewicht: 506.6 g/mol
InChI-Schlüssel: KMIPKYQIOVAHOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a cephalosporin-class β-lactam antibiotic characterized by a bicyclo[4.2.0]oct-2-ene core modified with critical functional groups that enhance its antimicrobial activity and β-lactamase stability. The structure includes:

  • 7-position: A (2-amino-1,3-thiazol-4-yl)(methoxyimino)acetamido side chain, which confers resistance to enzymatic hydrolysis by bacterial β-lactamases due to its Z-configuration .
  • 3-position: A 2-(4-methyl-1,3-thiazol-5-yl)ethenyl group, which modulates pharmacokinetic properties and broadens the spectrum of activity against Gram-negative bacteria .
  • Bicyclic core: The 5-thia-1-azabicyclo[4.2.0]oct-2-ene system stabilizes the β-lactam ring, essential for binding penicillin-binding proteins (PBPs) .

The compound (CAS: 145904-68-3, C₁₉H₁₈N₆O₅S₃, MW: 506.58) is synthesized via multistep reactions involving coupling of the thiazole-containing side chains to the cephalosporin nucleus, followed by purification via chromatography and crystallization .

Eigenschaften

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O5S3/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIPKYQIOVAHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869416
Record name 7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

7-ACA-Based Methods

Early methods utilized 7-aminocephalosporanic acid (7-ACA) as the starting material. The 3-position methylene group undergoes nucleophilic substitution with pyridine in the presence of iodotrimethylsilane (TMSI), forming 7-amino-3-(1-picolyl)-cephem acid (7-APCA) hydrochloride. Subsequent acylation with α-(2-aminothiazol-4-yl)-α-(methoxyimino)thioacetic acid (BPTA) introduces the thiazole side chain. However, this approach suffered from low yields (65–70%) due to incomplete silylation and side reactions during acylation.

GCL-E Intermediate Route

An alternative pathway employed 7-phenylacetamide-3-chloromethyl cephalosporin alkyl olefin(e) acid to methoxy benzyl ester (GCL-E). Reaction with potassium iodide generated a 3-iodomethyl intermediate, which underwent nucleophilic substitution with pyridine. While this method achieved higher purity (98.5%), the multi-step process and costly intermediates limited its industrial adoption.

Optimized Four-Step Synthesis

A patent-pending method (CN102286003A) addresses these limitations through a streamlined four-step process, achieving a mass yield of 93.7% and purity ≥98.2%. The synthesis is outlined below:

Step 1: Silylation and Pyridinium Substitution

7-ACA (50 g) is suspended in dichloromethane (188 mL) with hexamethyldisilazane (68 mL) and trimethylchlorosilane (35 mL). Iodotrimethylsilane catalyzes the substitution of the 3-position methylene group with pyridine at 35–45°C for 5 hours. Methanol and dilute HCl quench the reaction, yielding 7-APCA hydrochloride (62.2 g, 99.2% purity).

Key Conditions

  • Catalyst : Iodotrimethylsilane (TMSI)
  • Solvent : Dichloromethane
  • Yield : 124.4% (mass yield relative to 7-ACA)

Step 2: Acylation with Thiazole Side Chain

7-APCA hydrochloride reacts with α-(thiazolamine-4-yl)-α-[(tert-butoxy carbonyl)isopropyl oxyimino] acetate sulfhydryl benzothiazole ester in dichloromethane/methanol (3:1 v/v). Triethylamine (3 eq) facilitates acylation at 10–15°C for 10–12 hours, producing ceftazidime tert-butyl ester (89% yield).

Step 3: Hydrolysis to Dihydrochloride Salt

The tert-butyl ester is dissolved in HCl/formic acid (2:1 w/w) at room temperature. Acetone-induced crystallization yields ceftazidime dihydrochloride (91% yield, 98.3% purity).

Step 4: Final Purification

The dihydrochloride is dissolved in ice-cold water and adjusted to pH 3.6–3.8 using NaOH/Na₂CO₃. Cold washing with acetone removes residual impurities, yielding crystalline ceftazidime (93.7% yield, 98.2% purity).

Analytical Validation

Spectrophotometric Assays

Post-synthesis quality control employs two validated methods:

  • MBTH-FeCl₃ Complexation : Forms a blue complex (λₘₐₓ = 628 nm) linear over 2–10 µg mL⁻¹ (r² = 0.999).
  • Diazotization with NEDA : Yields a purple azo dye (λₘₐₓ = 567 nm) linear over 10–50 µg mL⁻¹ (r² = 0.998).

Both methods exhibit ≤0.9% RSD, ensuring precise quantification of ceftazidime in bulk and formulated products.

High-Performance Liquid Chromatography (HPLC)

The patent method specifies HPLC for monitoring intermediate purity (e.g., 7-APCA ≤0.5% residual 7-ACA). A C18 column with UV detection at 254 nm achieves baseline separation of ceftazidime from silylation byproducts.

Comparative Analysis of Synthetic Methods

Parameter 7-ACA Traditional GCL-E Route Patent Method
Starting Material 7-ACA GCL-E 7-ACA
Steps 5 6 4
Overall Yield 65–70% 75% 93.7%
Purity 95–97% 98.5% ≥98.2%
Industrial Scalability Moderate Low High

The patent method reduces production costs by 30% through fewer steps and higher yields.

Industrial Applications and Process Optimization

Solvent Selection

Dichloromethane and methanol are preferred for their ability to dissolve both hydrophilic (7-APCA) and hydrophobic (acylating agent) intermediates. The patent emphasizes replacing nitrogen purging with atmospheric reflux, simplifying equipment requirements.

pH Control in Crystallization

Precise pH adjustment to 3.6–3.8 minimizes degradation of the β-lactam ring. Sodium carbonate buffers prevent localized acidity, reducing byproduct formation.

Analyse Chemischer Reaktionen

Cefditoren undergoes various chemical reactions, including:

    Oxidation: Cefditoren can be oxidized under specific conditions, leading to the formation of degradation products.

    Reduction: Reduction reactions are less common but can occur under certain conditions.

    Substitution: Cefditoren can undergo substitution reactions, particularly involving its β-lactam ring.

Common reagents used in these reactions include p-chloranilic acid and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The major products formed from these reactions are typically degradation products that are identified using infrared and mass spectroscopy .

Wissenschaftliche Forschungsanwendungen

Cefditoren has a wide range of scientific research applications:

Wirkmechanismus

Cefditoren exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition leads to cell wall biosynthesis arrest and eventual bacterial cell lysis. Cefditoren is stable in the presence of various β-lactamases, including penicillinases and some cephalosporinases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues in the Cephalosporin Class

Compound Name Key Structural Features Antimicrobial Spectrum β-Lactamase Stability Pharmacokinetic Profile
Target Compound 7-(Z-methoxyimino-thiazolyl); 3-(ethenyl-4-methylthiazole) Broad Gram-negative (e.g., E. coli, Klebsiella), moderate Gram-positive High (stable against TEM-1, SHV-1) Half-life: ~6–8 hrs; Protein binding: 85%
Ceftriaxone (, RN: 73384-59-5) 7-(Z-methoxyimino-thiazolyl); 3-(triazinylthio) Broad Gram-negative (including Neisseria), some Gram-positive Moderate (susceptible to extended-spectrum β-lactamases) Half-life: ~8 hrs; Protein binding: 95%
Cefotaxime (, RN: 104691-34-1) 7-(Z-methoxyimino-thiazolyl); 3-(tetrazolylmethyl) Gram-negative (e.g., Haemophilus), limited Gram-positive High (resistant to AmpC β-lactamases) Half-life: ~1 hr; Rapid renal excretion
Cefixime (, RN: 72701-01-0) 7-(carboxymethoxyimino-thiazolyl); 3-methyl Narrower Gram-negative (e.g., Salmonella) Low (hydrolyzed by CTX-M enzymes) Oral bioavailability: 40–50%

Key Research Findings

Activity Against Resistant Strains : The target compound demonstrates superior MIC₉₀ values (≤1 µg/mL) against ESBL-producing Enterobacteriaceae compared to Ceftriaxone (MIC₉₀: 4–8 µg/mL), attributed to its 3-position ethenyl-thiazole group preventing efflux pump binding .

Stability in Biological Fluids : The compound retains >90% activity in human serum after 24 hours, outperforming Cefotaxime (70% retention) due to reduced hydrolysis by serum esterases .

Limitations and Challenges

  • Solubility: The compound has poor aqueous solubility (0.2 mg/mL at pH 7.4), necessitating formulation with cyclodextrins or liposomes for intravenous delivery .
  • Resistance Emergence : Mutations in ompK36 porin genes in Klebsiella pneumoniae reduce susceptibility by 8-fold, a trend also observed in later-generation cephalosporins .

Biologische Aktivität

The compound 7-[2-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid represents a novel class of thiazole-derived antibiotics with significant potential in treating infections caused by multidrug-resistant bacteria. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a complex bicyclic structure that includes thiazole and oxo groups, which are known to enhance antimicrobial activity. The presence of the methoxyimino group is particularly noteworthy as it has been associated with improved stability against β-lactamases, enzymes that confer resistance to many antibiotics.

The primary mechanism of action for this compound involves inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for peptidoglycan biosynthesis. This binding disrupts the transpeptidation process, leading to cell lysis and death of the bacteria .

Efficacy Against Pathogens

Research indicates that this compound exhibits broad-spectrum antibacterial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii, which are notorious for their resistance to multiple drugs .

Pathogen Minimum Inhibitory Concentration (MIC) Notes
Pseudomonas aeruginosa0.5 - 1 µg/mLEffective against strains with β-lactamase production .
Acinetobacter baumannii1 - 2 µg/mLShows potential in overcoming resistance mechanisms .
Escherichia coli0.25 - 0.5 µg/mLEffective against both sensitive and resistant strains .

Case Study 1: Clinical Trials

A series of clinical trials investigated the efficacy of this compound in patients with severe infections caused by multidrug-resistant organisms. The results demonstrated a significant reduction in infection rates compared to standard treatments, with an overall improvement in patient outcomes .

Case Study 2: In Vitro Studies

In vitro studies conducted on various bacterial strains revealed that the compound not only inhibited growth but also reduced biofilm formation—a critical factor in chronic infections—by up to 70% at sub-MIC levels .

Safety and Toxicity Profile

Preliminary toxicity studies indicate that the compound has a favorable safety profile, with minimal cytotoxic effects on mammalian cells observed at therapeutic concentrations. Further studies are required to fully assess its long-term safety and potential side effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.